![molecular formula C19H18N2O4 B14312660 1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) CAS No. 115570-56-4](/img/structure/B14312660.png)
1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) is a chemical compound known for its unique structure and properties It is characterized by the presence of isocyanate groups attached to a benzene ring, which are linked through an oxy bridge to a dimethylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) typically involves the reaction of 4-isocyanatobenzene with 2,2-dimethylpropane-1,3-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques ensures the production of high-purity 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) suitable for various applications.
化学反応の分析
Types of Reactions
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can participate in nucleophilic substitution reactions, leading to the formation of urea or carbamate derivatives.
Addition Reactions: The compound can react with alcohols or amines to form urethanes or ureas, respectively.
Polymerization: The isocyanate groups can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include urea derivatives, carbamates, and polyurethanes. These products have various applications in different industries.
科学的研究の応用
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a cross-linking agent in biomaterials.
Medicine: Research is ongoing to explore its use in the development of medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
作用機序
The mechanism of action of 1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable bonds. The molecular targets include hydroxyl and amine groups in various substrates, leading to the formation of urethane and urea linkages. The pathways involved in these reactions are well-studied and form the basis for its applications in polymer chemistry and materials science.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Similar in structure but with a methylene bridge instead of an oxy bridge.
Hexamethylene diisocyanate: Contains a linear aliphatic chain instead of a branched dimethylpropane backbone.
Toluene diisocyanate: Contains a toluene ring instead of a benzene ring.
Uniqueness
1,1’-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene) is unique due to its branched structure and the presence of an oxy bridge. This structure imparts specific reactivity and properties that are different from other isocyanates. Its ability to form strong and stable bonds makes it valuable in various applications, particularly in the production of high-performance materials.
特性
CAS番号 |
115570-56-4 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
1-isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-dimethylpropoxy]benzene |
InChI |
InChI=1S/C19H18N2O4/c1-19(2,11-24-17-7-3-15(4-8-17)20-13-22)12-25-18-9-5-16(6-10-18)21-14-23/h3-10H,11-12H2,1-2H3 |
InChIキー |
CNHZUTVUURRXLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=CC=C(C=C1)N=C=O)COC2=CC=C(C=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
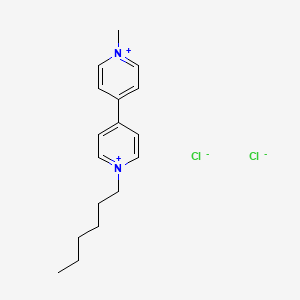
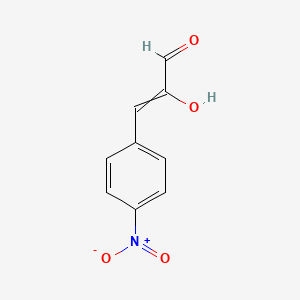
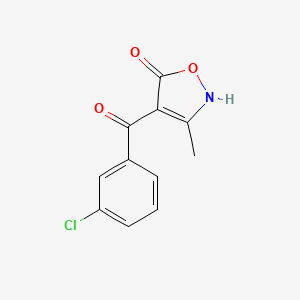
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
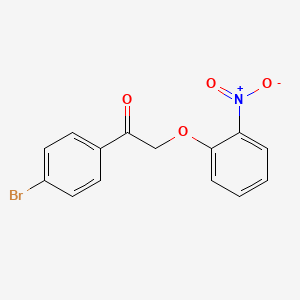

![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
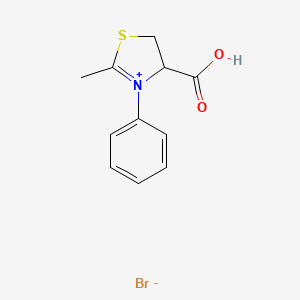
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
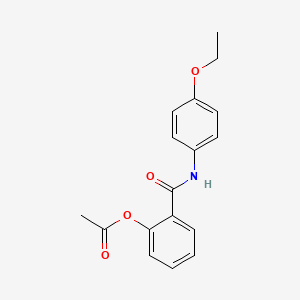
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
